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molecular formula C11H13F3N2O B8591268 N-[2-Amino-4-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 61680-06-6

N-[2-Amino-4-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No. B8591268
M. Wt: 246.23 g/mol
InChI Key: QTAGIKLXEUFTEE-UHFFFAOYSA-N
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Patent
US03987182

Procedure details

Shake 85 g. of 2'-nitro-4'-trifluoromethylisobutyranilide in 1.0 liter of ethanol containing 3.0 g. of 5% palladium on charcoal in a parr shaker under approximately 50 lbs. per square inch hydrogen pressure for twenty-four hours. Filter, remove the ethanol and recrystallize from a dichloromethane-chloroform-hexane mixture, obtaining the product of this step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:5]=1[NH:6][C:7](=[O:11])[CH:8]([CH3:10])[CH3:9])([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:15]=[C:14]([C:16]([F:17])([F:18])[F:19])[CH:13]=[CH:12][C:5]=1[NH:6][C:7](=[O:11])[CH:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NC(C(C)C)=O)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the ethanol
CUSTOM
Type
CUSTOM
Details
recrystallize from a dichloromethane-chloroform-hexane mixture
CUSTOM
Type
CUSTOM
Details
obtaining the product of this step

Outcomes

Product
Name
Type
Smiles
NC1=C(NC(C(C)C)=O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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